BRD-9327

Beschreibung

Eigenschaften

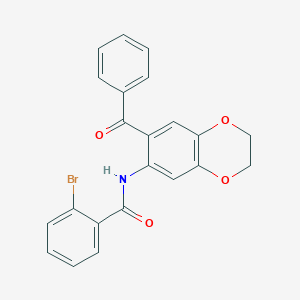

Molekularformel |

C22H16BrNO4 |

|---|---|

Molekulargewicht |

438.3 g/mol |

IUPAC-Name |

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromobenzamide |

InChI |

InChI=1S/C22H16BrNO4/c23-17-9-5-4-8-15(17)22(26)24-18-13-20-19(27-10-11-28-20)12-16(18)21(25)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,26) |

InChI-Schlüssel |

CDFCUHNJNPTGMX-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BRD-9327; BRD 9327; BRD9327 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

BRD-9327: A Novel Inhibitor of the Mycobacterium tuberculosis Efflux Pump EfpA

An In-depth Technical Guide on the Mechanism of Action of BRD-9327

This technical guide provides a comprehensive overview of the mechanism of action of BRD-9327, a novel small molecule inhibitor of the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

BRD-9327 is a specific, uncompetitive inhibitor of the EfpA efflux pump in Mycobacterium tuberculosis.[1][2] It was identified through a large-scale chemical-genetic screening platform known as PROSPECT.[1][2][3][4][5] Unlike conventional antibiotics, BRD-9327 does not directly kill the bacteria by targeting a biosynthetic pathway. Instead, it binds to the external vestibule of the EfpA transporter.[6][7] This binding is thought to impede the conformational changes of the pump, a process known as the "alternate access mechanism," which is essential for the efflux of substrates.[8] Structural studies using cryo-electron microscopy (cryo-EM) have elucidated the binding site and provided insights into its inhibitory mechanism.[7] BRD-9327 exhibits synergistic activity with other EfpA inhibitors that have a different binding mode, such as BRD-8000.3, and displays collateral sensitivity, making it a promising candidate for combination therapies to combat tuberculosis.[1][2][3][7]

Quantitative Data Summary

The inhibitory activity and structural details of BRD-9327 have been characterized through various assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Organism/System | Reference |

| Minimum Inhibitory Concentration (MIC) | |||

| Against wild-type M. tuberculosis | >50 µM | M. tuberculosis | [1][2][3] |

| Against EfpA hypomorph M. tuberculosis | 6.25 µM | M. tuberculosis | [1][2][3] |

| Structural Data | |||

| Resolution of BRD-9327-EfpA complex | 3.0 Å | In vitro (Cryo-EM) | [7] |

Mechanism of Action: Inhibition of the EfpA Alternate Access Mechanism

EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters, which are known to function via an "alternate access" mechanism. This mechanism involves a series of conformational changes that expose a central binding pocket to either the cytoplasm or the extracellular space, thereby facilitating the transport of substrates across the membrane.

BRD-9327 acts as an uncompetitive inhibitor of EfpA.[1][2] Structural studies have revealed that it binds to an external vestibule of the pump, situated between transmembrane helices 1, 5, 9, and 10.[6][7] In this position, it does not physically occlude the substrate translocation channel. Instead, it is hypothesized to "lock" the transporter in a conformation that is incompatible with the cycling required for substrate efflux.[8] This allosteric inhibition of the transporter's dynamics is the core of its mechanism of action.

The following diagram illustrates the proposed mechanism:

Experimental Protocols

The discovery and characterization of BRD-9327 involved several key experimental methodologies.

PROSPECT Chemical-Genetic Screening

BRD-9327 was identified by analyzing the data from a high-throughput screening platform called PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets).

-

Principle: A pooled library of M. tuberculosis strains, each with reduced expression (hypomorph) of a specific essential gene and tagged with a unique DNA barcode, is exposed to a library of small molecules. The fitness of each hypomorph strain in the presence of a compound is determined by sequencing the DNA barcodes and quantifying their relative abundance. The resulting "chemical-genetic interaction profile" (CGIP) for a compound can suggest its mechanism of action.

-

Methodology:

-

A pooled culture of barcoded Mtb hypomorph strains is aliquoted into multi-well plates.

-

Each well is treated with a unique small molecule from a chemical library at a defined concentration.

-

The cultures are incubated for a period that allows for multiple cell divisions.

-

Genomic DNA is extracted from the pooled culture in each well.

-

The DNA barcodes are amplified by PCR.

-

The amplified barcodes are sequenced using a high-throughput sequencing platform.

-

The relative abundance of each barcode in a treated sample is compared to its abundance in a vehicle-treated control to determine the sensitivity or resistance of each hypomorph strain to the compound.

-

The CGIP of novel compounds is compared to the CGIPs of compounds with known mechanisms of action to identify new inhibitors of specific pathways or targets. BRD-9327 was identified due to the high correlation of its CGIP with that of BRD-8000, a known EfpA inhibitor.[1][2][3]

-

The workflow for the PROSPECT screen is depicted below:

Broth Microdilution Assay for MIC Determination

-

Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

-

Methodology:

-

A two-fold serial dilution of BRD-9327 is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., 7H9).

-

Each well is inoculated with a standardized suspension of M. tuberculosis (wild-type or EfpA hypomorph).

-

Positive (no drug) and negative (no bacteria) control wells are included.

-

The plates are incubated at 37°C for a period sufficient for visible growth in the positive control wells (typically 7-14 days for Mtb).

-

The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

-

Ethidium Bromide (EtBr) Efflux Assay

-

Principle: This whole-cell fluorescence-based assay measures the ability of a compound to inhibit the efflux of a known substrate of the target pump. Ethidium bromide is a fluorescent molecule and a substrate of EfpA. When pumped out of the cell, the fluorescence decreases. An effective inhibitor will block this efflux, leading to the accumulation of EtBr and an increase in fluorescence.

-

Methodology:

-

M. tuberculosis cells are pre-loaded with EtBr in the presence of a proton-motive force inhibitor (to maximize loading).

-

The cells are washed and resuspended in a buffer.

-

The cell suspension is aliquoted into a microplate, and BRD-9327 or a control compound is added.

-

The efflux is initiated by the addition of glucose, which energizes the efflux pumps.

-

The fluorescence is monitored over time using a plate reader.

-

Inhibition of efflux is observed as a slower rate of fluorescence decay compared to the vehicle control.

-

Cryo-Electron Microscopy (Cryo-EM)

-

Principle: Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of macromolecules in their near-native state.

-

Methodology:

-

The EfpA protein is purified and reconstituted into a lipid nanodisc or detergent micelle.

-

BRD-9327 is added in excess to ensure binding to the purified EfpA.

-

A small volume of the protein-inhibitor complex is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures.

-

Thousands of images of individual protein particles in different orientations are collected.

-

These images are computationally processed, aligned, and averaged to reconstruct a high-resolution 3D density map of the EfpA-BRD-9327 complex.

-

An atomic model of the complex is built into the density map to visualize the binding site and interactions of BRD-9327 with EfpA.

-

Conclusion

BRD-9327 represents a novel class of anti-tubercular agents that function by inhibiting the essential EfpA efflux pump. Its unique allosteric mechanism of action, which involves trapping the transporter in an inactive conformation, distinguishes it from other EfpA inhibitors and provides a compelling rationale for its use in combination therapies. The detailed experimental validation, from its initial discovery through chemical genetics to the high-resolution structural elucidation of its binding mode, provides a solid foundation for further preclinical and clinical development. The strategies and methodologies outlined in this guide were pivotal in characterizing BRD-9327 and can serve as a template for the discovery and development of other novel antimicrobial agents that target efflux pumps.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and inhibition mechanisms of essential transporter efflux protein A. | Broad Institute [broadinstitute.org]

BRD-9327 EfpA inhibitor research

An In-Depth Technical Guide to the EfpA Inhibitor BRD-9327

Introduction

Efflux pumps are a significant mechanism by which bacteria develop resistance to antibiotics. In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, the efflux pump EfpA is essential for the bacterium's survival, making it a compelling target for new therapeutic agents.[1] A large-scale chemical-genetic screening strategy identified BRD-9327 as a novel, structurally distinct small molecule inhibitor of EfpA.[2][3][4] This technical guide provides a comprehensive overview of the research on BRD-9327, including its mechanism of action, quantitative data on its activity, and the experimental protocols used in its characterization.

Quantitative Data: Inhibitory Activity of BRD-9327

The inhibitory effects of BRD-9327 have been quantified through various assays, primarily focusing on its activity against Mtb and its impact on EfpA's efflux function.

| Parameter | Strain/Condition | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Wild-Type M. tuberculosis (Mtb) | >50 µM | [3][5][6] |

| Minimum Inhibitory Concentration (MIC) | M. tuberculosis EfpA hypomorph (Mtb efpAKD) | 6.25 µM | [3][5][6] |

| Inhibition of Ethidium Bromide (EtBr) Efflux | Wild-Type M. smegmatis (Msm) expressing EfpA | Ki/Ki′ = 5.3 | [3][6] |

Mechanism of Action

Structural and biochemical studies have elucidated a unique inhibitory mechanism for BRD-9327. Unlike compounds that directly block substrate binding or passage, BRD-9327 acts through a more subtle, allosteric mechanism.

Binding Site: Cryo-electron microscopy (cryo-EM) studies at 3.0 Å resolution revealed that BRD-9327 binds within the outer vestibule of the EfpA transporter.[2][7][8] The binding pocket is located between transmembrane domains TM1, TM5, TM9, and TM10.[2][8] This binding site is distinct from that of another EfpA inhibitor, BRD-8000.3, which binds in a separate tunnel that contacts the lipid bilayer.[1][2][9]

Inhibition of Transporter Dynamics: BRD-9327 is characterized as an uncompetitive or non-competitive inhibitor of EfpA-mediated efflux.[2][3][6] Its binding to the external vestibule does not completely obstruct the substrate pathway.[2][9][10] Instead, it is proposed that BRD-9327 inhibits the conformational changes necessary for the "alternate access" mechanism.[2][9][10] This mechanism is a hallmark of major facilitator superfamily (MFS) transporters like EfpA, which involves the protein alternating between inward-facing and outward-facing conformations to move substrates across the membrane. By stabilizing a particular conformation or hindering the transition between states, BRD-9327 effectively shuts down the transport cycle.

Synergy with BRD-8000.3: BRD-9327 and BRD-8000.3 exhibit a synergistic effect, meaning their combined inhibitory activity is greater than the sum of their individual effects.[2][4] This synergy is attributed to their distinct binding sites and mechanisms of action.[1][2] Furthermore, mutations that confer resistance to BRD-8000.3 do not confer resistance to BRD-9327, and vice versa, a phenomenon known as collateral sensitivity.[2][6] This suggests that combining these two inhibitors could be a powerful strategy to combat the development of drug resistance.[9][11]

Caption: Proposed synergistic inhibition mechanism of EfpA by BRD-9327 and BRD-8000.3.

Experimental Protocols

The discovery and characterization of BRD-9327 involved several key experimental methodologies.

PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets)

This high-throughput chemical-genetic screening platform was instrumental in identifying BRD-9327.[3][5][6]

-

Strain Construction: A library of Mtb hypomorphs was created. In these strains, the expression of specific target genes (like efpA) is reduced, making the strains hypersensitive to inhibitors of that gene's product. Each strain is tagged with a unique genetic barcode.[5]

-

Pooling and Compound Exposure: The barcoded hypomorph strains were pooled and grown in the presence of various small molecules from a chemical library.

-

Sequencing and Analysis: After incubation, the genetic barcodes from the surviving bacteria in each pool were amplified and sequenced. The relative abundance of each barcode was compared to a vehicle control.[5]

-

Chemical-Genetic Interaction Profile (CGIP): This analysis generates a CGIP for each compound, showing its effect on the fitness of each hypomorph strain. BRD-9327 was identified because its CGIP showed a high correlation with the CGIP of the known EfpA inhibitor, BRD-8000.[3][5]

Caption: Workflow for the PROSPECT chemical-genetic screening method.

Ethidium Bromide (EtBr) Efflux Assay

This assay was used to confirm that BRD-9327 directly inhibits the efflux function of EfpA.[3][6]

-

Principle: EtBr is a fluorescent substrate of many efflux pumps, including EfpA. Its fluorescence increases significantly upon intercalating with DNA inside the bacterial cell. Active efflux keeps the intracellular concentration of EtBr low, resulting in low fluorescence.

-

Methodology:

-

Bacterial cells (e.g., M. smegmatis overexpressing EfpA) are loaded with EtBr in the presence of an efflux pump inhibitor to maximize intracellular concentration.

-

The cells are then washed and resuspended in a buffer that promotes efflux.

-

Efflux is initiated, and the decrease in fluorescence (as EtBr is pumped out) is monitored over time using a fluorometer.

-

The experiment is repeated in the presence of different concentrations of BRD-9327.

-

-

Result: BRD-9327 was shown to inhibit the rate of EtBr efflux in an EfpA-dependent manner, confirming it as an EfpA inhibitor.[3][6]

Broth Microdilution Assay

This standard microbiology technique was used to determine the Minimum Inhibitory Concentration (MIC) of BRD-9327.[3][5]

-

Methodology:

-

A two-fold serial dilution of BRD-9327 is prepared in a 96-well microtiter plate containing liquid growth medium.

-

Each well is inoculated with a standardized suspension of bacteria (e.g., wild-type Mtb or the EfpA hypomorph).

-

Plates are incubated under appropriate conditions for bacterial growth.

-

-

Result: The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth. This assay demonstrated that the EfpA hypomorph was significantly more susceptible to BRD-9327 than the wild-type strain, providing strong genetic evidence that EfpA is the primary target.[3][5][6]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was employed to solve the high-resolution structure of EfpA in complex with BRD-9327.[2]

-

Sample Preparation: The EfpA membrane protein was purified and reconstituted. The purified protein was then incubated with BRD-9327.[2]

-

Grid Preparation and Data Collection: The protein-inhibitor complex solution was applied to an EM grid, vitrified by plunge-freezing in liquid ethane, and then imaged using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Thousands of particle images were computationally processed and aligned to generate a high-resolution 3D density map of the EfpA-BRD-9327 complex.[2]

-

Model Building: An atomic model of the complex was built into the cryo-EM density map, revealing the precise binding site and orientation of BRD-9327.[2][8]

Conclusion

BRD-9327 is a novel EfpA inhibitor with a distinct, non-competitive mechanism of action. It binds to an allosteric site in the outer vestibule of the transporter, inhibiting the conformational dynamics required for efflux. The synergistic relationship and mutual collateral sensitivity between BRD-9327 and another EfpA inhibitor, BRD-8000.3, highlight a promising strategy for developing combination therapies against tuberculosis.[4][9][11] The detailed structural and functional characterization of BRD-9327 provides a solid foundation for the rational design and optimization of next-generation EfpA inhibitors.[9][10]

References

- 1. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure and inhibition mechanisms of essential transporter efflux protein A. | Broad Institute [broadinstitute.org]

- 10. Scholars@Duke publication: Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. [scholars.duke.edu]

- 11. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in . | Broad Institute [broadinstitute.org]

BRD-9327 Target Engagement in Mycobacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-9327 is a novel small molecule inhibitor targeting the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb) and other mycobacteria.[1][2] Efflux pumps are critical contributors to intrinsic and acquired drug resistance in bacteria, making them attractive targets for new antimicrobial therapies. This technical guide provides a comprehensive overview of the target engagement of BRD-9327, including its mechanism of action, quantitative activity data, and detailed experimental protocols to assess its interaction with EfpA. The information presented herein is intended to facilitate further research and development of EfpA inhibitors as a novel strategy to combat tuberculosis.

Mechanism of Action of BRD-9327

BRD-9327 was identified through a chemical-genetic screening strategy called PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets).[1] It shares a similar chemical-genetic interaction profile with another EfpA inhibitor, BRD-8000.3, yet exhibits a distinct mechanism of inhibition.[1][2]

Structural studies have revealed that BRD-9327 binds to the outer vestibule of the EfpA transporter.[1][3] This binding site is located parallel to the transmembrane domains TM1, TM5, TM9, and TM10.[1] By occupying this external-facing cavity, BRD-9327 is thought to inhibit the conformational changes necessary for the transporter's alternate access mechanism, thereby partially blocking substrate transport.[1][3] This mode of inhibition is classified as uncompetitive with respect to the efflux of substrates like ethidium bromide (EtBr).[4]

A key feature of BRD-9327 is its synergistic activity and collateral sensitivity with the EfpA inhibitor BRD-8000.3.[1][2] These two compounds bind to different sites on EfpA, and mutations conferring resistance to one compound often increase susceptibility to the other.[1] This mutual exclusivity in resistance mechanisms makes the combination of BRD-9327 and BRD-8000.3 a promising strategy to mitigate the emergence of drug resistance.[1]

Quantitative Data on BRD-9327 Activity

The following tables summarize the available quantitative data on the activity of BRD-9327 against various mycobacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of BRD-9327

| Mycobacterial Strain | Genotype | MIC (μM) | Reference |

| Mycobacterium tuberculosis | Wild-Type | >50 | [1] |

| Mycobacterium tuberculosis | EfpA Hypomorph | 6.25 | [1] |

| Mycobacterium marinum | Wild-Type | 25 | [1] |

| M. marinum resistant to BRD-8000.3 | efpA(V319M) | 6.25 | [1] |

| M. marinum resistant to BRD-8000.3 | efpA(A415V) | >50 (IC50 = 0.8) | [1] |

Table 2: Collateral Sensitivity and Synergy with BRD-8000.3 in M. marinum

| Metric | Description | Value/Observation | Reference |

| Synergy | The combination of BRD-9327 and BRD-8000.3 shows synergistic growth inhibition. | BRD-8000.3 concentrations between 0.1 and 3 μM potentiate the activity of BRD-9327. | [1] |

| Collateral Sensitivity | Resistance to BRD-9327 can increase sensitivity to BRD-8000.3. | M. marinum mutants with high-level resistance to BRD-9327 (efpA(G328C), efpA(G328D), efpA(A339T)) show a 2-fold decrease in MIC for BRD-8000.3. | [5] |

| Reduced Resistance Frequency | BRD-9327 resistance lowers the frequency of resistance to BRD-8000.3. | In a BRD-9327-resistant background (M. marinum efpA(G328D)), the resistance frequency to BRD-8000.3 was 20-fold lower than in wild-type. | [1] |

Experimental Protocols

Ethidium Bromide (EtBr) Efflux Assay

This assay is used to functionally assess the inhibition of the EfpA efflux pump by BRD-9327 in whole mycobacterial cells. The principle relies on the fluorescence of EtBr, which is significantly higher in the intracellular environment compared to the extracellular medium. Inhibition of EtBr efflux by BRD-9327 will result in a slower decrease in intracellular fluorescence over time.

Materials:

-

Mycobacterial culture (e.g., M. smegmatis, M. marinum, or M. tuberculosis)

-

Middlebrook 7H9 broth supplemented with 10% OADC (or other appropriate growth medium)

-

Phosphate Buffered Saline (PBS) with 0.05% Tween 80 (PBS-T)

-

Ethidium Bromide (EtBr) solution

-

BRD-9327 solution (in a suitable solvent like DMSO)

-

Glucose solution (e.g., 0.4% w/v)

-

96-well black, clear-bottom microplates

-

Fluorometric plate reader with excitation at 530 nm and emission at 590 nm

Procedure:

-

Culture Preparation: Grow mycobacteria in 7H9 broth at 37°C to mid-log phase (OD600 of 0.6-0.8).

-

Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS-T, and resuspend in PBS-T to the desired OD.

-

EtBr Loading: Incubate the cells with EtBr at a sub-inhibitory concentration (e.g., 1-2 µg/mL) in the absence of an energy source (glucose) to maximize loading. This can be done at room temperature for a defined period (e.g., 60 minutes).

-

Efflux Initiation: Wash the EtBr-loaded cells with PBS-T to remove extracellular EtBr. Resuspend the cells in PBS-T containing glucose to energize the efflux pumps.

-

Inhibitor Treatment: Aliquot the cell suspension into the wells of a 96-well plate. Add BRD-9327 at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control efflux pump inhibitor if available.

-

Fluorescence Monitoring: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every 60 seconds for a defined period (e.g., 60-90 minutes).

-

Data Analysis: Plot the fluorescence intensity over time for each condition. A slower rate of fluorescence decay in the presence of BRD-9327 compared to the vehicle control indicates inhibition of EtBr efflux.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature. While a specific CETSA protocol for BRD-9327 and the membrane-bound EfpA in mycobacteria has not been detailed in the reviewed literature, a general protocol, adaptable for this purpose, is provided below.

Materials:

-

Mycobacterial culture expressing EfpA

-

BRD-9327

-

Lysis buffer (containing protease inhibitors)

-

Detergent for membrane protein solubilization (e.g., Triton X-100, DDM)

-

PCR tubes or strips

-

Thermal cycler

-

Centrifuge capable of high speed for protein precipitation

-

SDS-PAGE and Western blotting reagents

-

Anti-EfpA antibody (if available) or an epitope-tagged EfpA construct

Procedure:

-

Compound Treatment: Treat intact mycobacterial cells with BRD-9327 or vehicle control for a defined period to allow for cell penetration and target binding.

-

Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

Cell Lysis and Solubilization: Lyse the cells using an appropriate method (e.g., bead beating or sonication) in lysis buffer. For membrane proteins like EfpA, include a detergent in the lysis buffer to solubilize the membrane fraction.

-

Removal of Precipitated Proteins: Centrifuge the lysates at high speed (e.g., >12,000 x g) to pellet the aggregated, denatured proteins.

-

Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble EfpA at each temperature for both the BRD-9327-treated and vehicle-treated samples using SDS-PAGE and Western blotting with an antibody against EfpA or the epitope tag.

-

Data Analysis: Generate a melting curve by plotting the amount of soluble EfpA as a function of temperature. A shift in the melting curve to a higher temperature in the presence of BRD-9327 indicates target engagement and stabilization.

Visualizations

Caption: Experimental workflows for assessing BRD-9327's effect on EfpA function and direct binding.

Caption: Proposed mechanism of EfpA inhibition by BRD-9327 in mycobacteria.

References

- 1. Ethidium bromide transport across Mycobacterium smegmatis cell-wall: correlation with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Characterization of the Mycobacterial MSMEG-3762/63 Efflux Pump in Mycobacterium smegmatis Drug Efflux [frontiersin.org]

- 5. zaguan.unizar.es [zaguan.unizar.es]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for BRD-9327 via Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of BRD-9327, a known inhibitor of the EfpA efflux pump in Mycobacterium tuberculosis (Mtb), using the broth microdilution method.[1][2] This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial susceptibility of a compound.[3][4][5] Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for obtaining accurate and reproducible results.[3][6][7]

Principle of the Method

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a defined incubation period.[4] The assay involves preparing serial two-fold dilutions of the test compound (BRD-9327) in a suitable liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation under controlled conditions, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[4][8]

Data Presentation

The following table provides an example of how to present MIC data for BRD-9327 against various bacterial strains. The values presented here are illustrative and should be replaced with experimental findings.

| Bacterial Strain | ATCC Number | BRD-9327 MIC (µg/mL) | Quality Control Strain MIC Range (µg/mL) |

| Mycobacterium tuberculosis | H37Rv | [Insert Value] | N/A |

| Staphylococcus aureus | 29213 | [Insert Value] | [Insert QC Range] |

| Escherichia coli | 25922 | [Insert Value] | [Insert QC Range] |

| Pseudomonas aeruginosa | 27853 | [Insert Value] | [Insert QC Range] |

Experimental Protocol

This protocol is based on the CLSI guidelines for broth microdilution testing.[3][9]

Materials and Reagents

-

BRD-9327 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well, U-bottom or flat-bottom microtiter plates

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria, Middlebrook 7H9 for Mycobacterium species)[4]

-

Test microorganism cultures (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli)

-

Quality control (QC) strains with known MIC values (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[10][11]

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional, for inoculum standardization)

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator

Procedure

1. Preparation of BRD-9327 Dilutions:

-

Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the highest concentration of BRD-9327 (prepared in broth) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.

-

Continue this serial dilution across the plate to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (no inoculum).

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity.

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation of Microtiter Plate:

-

Within 15 minutes of preparation, inoculate each well (wells 1-11) of the microtiter plate with 50 µL of the final bacterial inoculum.

-

Do not inoculate the sterility control well (well 12).

-

The final volume in each test well will be 100 µL.

4. Incubation:

-

Cover the plate with a lid or an adhesive seal to prevent evaporation.

-

Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria; specific conditions are required for slow-growing organisms like M. tuberculosis).

5. Determination of MIC:

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). A plate reader can also be used to measure absorbance.

-

The MIC is the lowest concentration of BRD-9327 that completely inhibits visible growth of the organism.

-

The growth control well (well 11) should show distinct turbidity.

-

The sterility control well (well 12) should remain clear.

-

The MIC for the quality control strain should fall within the established acceptable range.

Visualizations

Experimental Workflow

Caption: Workflow for the broth microdilution MIC assay.

Signaling Pathway (Conceptual)

As BRD-9327 is an efflux pump inhibitor, a conceptual diagram illustrates its mechanism of action.

Caption: Conceptual mechanism of BRD-9327 as an EfpA efflux pump inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using BRD-9327 in Mycobacterium tuberculosis Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-9327 is a small molecule inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Identified through a large-scale chemical-genetic screening strategy, BRD-9327 represents a novel approach to combatting Mtb by targeting intrinsic cellular mechanisms that can contribute to drug tolerance.[1][3] This compound binds to the outer vestibule of the EfpA transporter, which is thought to impede the conformational changes necessary for the efflux of substrates from the bacterial cell.[1][2]

A key characteristic of BRD-9327 is its synergistic activity with another EfpA inhibitor, BRD-8000.3.[1][3] This synergy, coupled with the phenomenon of collateral sensitivity—where resistance to one compound increases susceptibility to the other—makes the combination of BRD-9327 and BRD-8000.3 a promising strategy for developing novel anti-tubercular chemotherapies with a higher barrier to resistance.[3][4]

These application notes provide detailed protocols for researchers working with BRD-9327 in Mtb culture conditions, including methods for determining its minimum inhibitory concentration (MIC), evaluating its synergistic effects with other compounds, assessing its impact on efflux pump activity, and generating resistant mutants for further study.

Data Presentation

Table 1: In Vitro Activity of BRD-9327 against Mycobacterium Species

| Compound | Organism | Strain | Method | MIC (µM) | Notes |

| BRD-9327 | M. tuberculosis | Wild-Type | Broth Microdilution | >50 | Exhibits weak activity against wild-type Mtb. |

| BRD-9327 | M. tuberculosis | EfpA hypomorph | Broth Microdilution | 6.25 | Increased potency against a strain with reduced EfpA expression highlights target engagement.[4] |

| BRD-9327 | M. marinum | Wild-Type | Broth Microdilution | 25 | Demonstrates greater potency against the related pathogenic mycobacterial species.[4] |

Table 2: Synergistic Interaction of BRD-9327 with BRD-8000.3

| Organism | Method | Interaction | Observation |

| M. marinum | Checkerboard Assay | Synergy | The combination of BRD-9327 and BRD-8000.3 shows a synergistic effect on growth inhibition. Specific Fractional Inhibitory Concentration Index (FICI) values should be determined experimentally for M. tuberculosis. |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the MIC of BRD-9327 against M. tuberculosis. The Resazurin Microtiter Assay (REMA) is a common colorimetric method for assessing cell viability.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)

-

BRD-9327 stock solution (in DMSO)

-

Sterile 96-well flat-bottom plates

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Sterile PBS with 0.05% Tween 80

Protocol:

-

Inoculum Preparation:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.8).

-

Adjust the turbidity of the culture with fresh 7H9 broth to match a 0.5 McFarland standard.

-

Dilute the adjusted bacterial suspension 1:100 in 7H9 broth to obtain the final inoculum.

-

-

Plate Setup:

-

Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

-

In the first column of wells, add another 100 µL of 7H9 broth containing BRD-9327 at twice the desired highest final concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution well.

-

Include a drug-free well (positive control for growth) and a well with only broth (negative control for sterility).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared Mtb inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

-

Seal the plate with a gas-permeable membrane and incubate at 37°C for 7 days.

-

-

Reading the Results:

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Incubate the plate for an additional 24-48 hours at 37°C.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of BRD-9327 that prevents this color change.

-

Checkerboard Synergy Assay

This protocol is used to assess the synergistic interaction between BRD-9327 and another compound, such as BRD-8000.3.

Materials:

-

Same materials as for the MIC determination protocol.

-

BRD-8000.3 stock solution (in DMSO).

Protocol:

-

Plate Setup:

-

Prepare a 96-well plate by adding 50 µL of 7H9 broth to each well.

-

Create a 2-fold serial dilution of BRD-9327 horizontally across the plate.

-

Create a 2-fold serial dilution of BRD-8000.3 vertically down the plate.

-

This will result in a matrix of wells with varying concentrations of both compounds.

-

Include wells with each compound alone to determine their individual MICs in the same experiment.

-

-

Inoculation and Incubation:

-

Prepare the Mtb inoculum as described in the MIC protocol.

-

Add 100 µL of the inoculum to each well.

-

Incubate the plate at 37°C for 7 days.

-

-

Reading and Interpretation:

-

Add resazurin and read the results as described in the MIC protocol.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B

-

-

Interpret the FICI value:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Additive/Indifferent

-

FICI > 4.0: Antagonism

-

-

Ethidium Bromide (EtBr) Efflux Assay

This assay measures the activity of the EfpA efflux pump by monitoring the fluorescence of the EfpA substrate, ethidium bromide. Inhibition of EfpA by BRD-9327 will lead to an increase in intracellular EtBr and thus, higher fluorescence.

Materials:

-

M. tuberculosis H37Rv culture

-

Phosphate-buffered saline (PBS) with 0.05% Tween 80

-

Ethidium bromide (EtBr) stock solution

-

BRD-9327 stock solution

-

Glucose solution

-

96-well black, clear-bottom plates

-

Fluorometer

Protocol:

-

Cell Preparation:

-

Grow Mtb to mid-log phase and wash the cells with PBS containing 0.05% Tween 80.

-

Resuspend the cells in PBS with Tween 80 to an OD₆₀₀ of 0.4.

-

-

EtBr Loading:

-

Incubate the cell suspension with a sub-inhibitory concentration of EtBr (e.g., 1-2 µg/mL) in the presence of an energy source (e.g., glucose) for 1 hour at 37°C to allow for EtBr accumulation.

-

-

Efflux Measurement:

-

Centrifuge the cells to remove external EtBr and resuspend them in PBS with Tween 80.

-

Aliquot the cell suspension into a 96-well black plate.

-

Add BRD-9327 at various concentrations to the wells. Include a no-drug control and a control with a known efflux pump inhibitor (e.g., verapamil).

-

Measure the fluorescence (Excitation: ~530 nm, Emission: ~590 nm) immediately and then at regular intervals for 60-90 minutes.

-

An increase in fluorescence in the presence of BRD-9327 compared to the no-drug control indicates inhibition of EtBr efflux.

-

Generation of BRD-9327 Resistant Mutants

This protocol describes the in vitro selection of Mtb mutants with resistance to BRD-9327.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H10 agar supplemented with 10% OADC

-

BRD-9327 stock solution

Protocol:

-

Plating for Resistance:

-

Prepare a high-density Mtb culture (e.g., OD₆₀₀ of 1.0).

-

Plate approximately 10⁸ CFU onto Middlebrook 7H10 agar plates containing BRD-9327 at concentrations ranging from 2x to 8x the MIC.

-

Also, plate a dilution series of the culture onto drug-free plates to determine the initial CFU count.

-

Incubate the plates at 37°C for 3-4 weeks.

-

-

Isolation and Confirmation of Resistance:

-

Pick individual colonies that grow on the drug-containing plates.

-

Culture these colonies in 7H9 broth.

-

Determine the MIC of BRD-9327 for each isolated mutant to confirm the resistance phenotype.

-

-

Characterization of Mutants:

-

Perform whole-genome sequencing of the resistant mutants to identify mutations, likely in the efpA gene.

-

Assess for collateral sensitivity by determining the MIC of BRD-8000.3 against the BRD-9327 resistant mutants.

-

Visualizations

Caption: Workflow for MIC Determination of BRD-9327 against Mtb.

Caption: Proposed Mechanism of Action of BRD-9327 on the EfpA Efflux Pump.

References

- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. All Details | Boston Area Diabetes Endocrinology Research Centers [baderc.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

BRD-9327 Combination Therapy: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

BRD-9327 is a novel small molecule inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to intrinsic and acquired drug resistance. EfpA, a member of the Major Facilitator Superfamily (MFS) of transporters, has been identified as essential for Mtb, making it a promising target for new anti-tubercular therapies.[3][4] BRD-9327 binds to the outer vestibule of EfpA, which is thought to inhibit the conformational changes required for substrate transport, thus blocking its function.[1][5]

These application notes provide a detailed framework for the experimental setup of BRD-9327 in combination therapies, with a focus on its synergistic interaction with other anti-tubercular agents. The provided protocols for key in vitro assays will guide researchers in evaluating the potential of BRD-9327 to enhance the efficacy of existing drugs and overcome drug resistance.

Mechanism of Action and Signaling Pathway

BRD-9327 functions by non-competitively inhibiting the EfpA efflux pump. This inhibition leads to the intracellular accumulation of substances that would otherwise be expelled by EfpA. In the context of combination therapy, this can potentiate the effects of other antibiotics by increasing their intracellular concentration and duration of action.

Caption: Inhibition of the EfpA efflux pump by BRD-9327.

Quantitative Data Summary

The following tables summarize the known in vitro activity of BRD-9327.

Table 1: In Vitro Activity of BRD-9327 Against M. tuberculosis

| Strain | MIC (μM) | Reference |

| Wild-Type M. tuberculosis | >50 | [2][6] |

| M. tuberculosis EfpA Hypomorph | 6.25 | [2][6] |

Table 2: In Vitro Activity of BRD-9327 and BRD-8000.3 Against M. marinum

| Compound | MIC (μM) | Reference |

| BRD-9327 | 25 | [7] |

| BRD-8000.3 | 6.25 | [6] |

Experimental Protocols

The following protocols are foundational for evaluating BRD-9327 in combination therapy.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Materials:

-

Mycobacterium tuberculosis H37Rv (or other relevant strains)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

BRD-9327 and other test compounds

-

Sterile 96-well U-bottom plates

-

Incubator at 37°C

Procedure:

-

Prepare a stock solution of BRD-9327 and other test compounds in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in 7H9 broth in the 96-well plates.

-

Prepare an inoculum of Mtb from a mid-log phase culture, adjusted to a McFarland standard of 0.5, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the bacterial inoculum to each well containing the diluted compounds. Include a drug-free well as a growth control and a well with broth only as a sterility control.

-

Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.

-

The MIC is defined as the lowest drug concentration that shows no visible growth.

Checkerboard Assay for Synergy Assessment

This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

-

Materials from the MIC protocol

-

Two test compounds (e.g., BRD-9327 and an anti-tubercular drug)

Procedure:

-

In a 96-well plate, serially dilute compound A (e.g., BRD-9327) horizontally and compound B (e.g., isoniazid) vertically. This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculate the plate with Mtb as described in the MIC protocol.

-

Incubate the plate at 37°C for 7-14 days.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B

-

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Additive/Indifference

-

FICI > 4: Antagonism

-

Caption: Workflow for assessing drug synergy.

Ethidium Bromide (EtBr) Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate ethidium bromide.[2]

Materials:

-

M. tuberculosis or M. smegmatis strains

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr)

-

Glucose

-

BRD-9327

-

Fluorometer with plate reading capabilities

Procedure:

-

Grow mycobacterial cultures to mid-log phase.

-

Wash the cells with PBS and resuspend to a standardized optical density.

-

Load the cells with EtBr in the presence of an efflux inhibitor (e.g., verapamil) or in the absence of an energy source (glucose) to maximize accumulation.

-

Wash the cells to remove extracellular EtBr.

-

Resuspend the EtBr-loaded cells in PBS containing glucose to initiate efflux.

-

Aliquot the cell suspension into a 96-well plate containing serial dilutions of BRD-9327.

-

Measure the fluorescence over time. A slower decrease in fluorescence in the presence of BRD-9327 indicates inhibition of efflux.

BRD-9327 and BRD-8000.3 Combination: A Case Study in Collateral Sensitivity

A key finding in the study of BRD-9327 is its synergistic relationship with BRD-8000.3, another EfpA inhibitor with a distinct binding site. This combination exhibits collateral sensitivity, a phenomenon where resistance to one drug increases susceptibility to another.[6]

-

Synergy: The combination of BRD-9327 and BRD-8000.3 shows potentiation, meaning one compound enhances the activity of the other.[6][7]

-

Collateral Sensitivity: Mtb mutants resistant to BRD-8000.3 are hypersensitive to BRD-9327, and vice versa.[6] This mutual collateral sensitivity suggests that the combination could have a higher barrier to the development of resistance.

References

- 1. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EfpA is required for regrowth of Mycobacterium tuberculosis following isoniazid exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. [Investigation of Efflux Pump Genes in Resistant Mycobacterium tuberculosis Complex Clinical Isolates Exposed to First Line Antituberculosis Drugs and Verapamil Combination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols: Ethidium Bromide Efflux Assay with BRD-9327

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efflux pumps are integral membrane proteins that contribute significantly to multidrug resistance (MDR) in various microorganisms by actively extruding a wide range of antimicrobial agents and toxic compounds from the cell. The investigation of efflux pump activity and the identification of potent inhibitors are crucial for overcoming MDR. The ethidium bromide (EtBr) efflux assay is a widely used, fluorescence-based method to monitor efflux pump activity. EtBr, a DNA intercalating agent, exhibits enhanced fluorescence upon binding to DNA within the cell. Active efflux pumps can extrude EtBr, leading to a decrease in intracellular fluorescence. This application note provides a detailed protocol for utilizing the EtBr efflux assay to characterize the inhibitory effect of BRD-9327, a known inhibitor of the Mycobacterium tuberculosis EfpA efflux pump.

BRD-9327 has been identified as a specific inhibitor of the essential EfpA efflux pump in M. tuberculosis.[1][2] Its mechanism of action involves binding to the outer vestibule of the EfpA transporter, which suggests it may inhibit the conformational changes necessary for substrate transport.[2][3] This protocol is designed to assess the potency of BRD-9327 in blocking EtBr efflux, thereby providing a functional measure of its inhibitory activity against EfpA or analogous efflux pumps.

Data Presentation

Table 1: BRD-9327 Properties

| Property | Value | Source |

| Chemical Formula | C22H16BrNO4 | [1] |

| Molecular Weight | 438.28 g/mol | [1] |

| Target | EfpA Efflux Pump | [1][2] |

| Organism | Mycobacterium tuberculosis | [1][3] |

| Mechanism of Action | Binds to the outer vestibule of the EfpA transporter, likely inhibiting the conformational changes required for substrate efflux. | [2][3] |

Table 2: Ethidium Bromide Efflux Assay Parameters

| Parameter | Recommended Value | Notes |

| Organism | Mycobacterium tuberculosis (or other susceptible strains) | The protocol can be adapted for other bacterial species. |

| Bacterial Cell Density | OD600 of 0.5 - 1.0 | Log-phase growth is recommended for optimal efflux activity. |

| Ethidium Bromide Concentration | 0.5 - 5 µg/mL | The optimal concentration should be determined empirically to be non-lethal and provide a good signal-to-noise ratio.[4] |

| BRD-9327 Concentration Range | 1 µM - 100 µM (example) | A dose-response curve should be generated to determine the IC50. |

| Positive Control (Efflux Inhibitor) | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at 40 mg/L or Reserpine at 20 µg/mL | These are general efflux pump inhibitors that disrupt the proton motive force.[5][6] |

| Negative Control | Vehicle (e.g., DMSO) | Should be used at the same concentration as the BRD-9327 solvent. |

| Excitation Wavelength | 530 nm | |

| Emission Wavelength | 585 nm | |

| Measurement Interval | Every 60 seconds | For real-time fluorescence measurement. |

Experimental Protocols

Materials

-

Bacterial strain of interest (e.g., Mycobacterium tuberculosis H37Rv)

-

Appropriate liquid culture medium (e.g., Middlebrook 7H9 with supplements)

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr) stock solution

-

BRD-9327 stock solution (in DMSO)

-

Positive control inhibitor (e.g., CCCP or reserpine)

-

96-well black, clear-bottom microplates

-

Fluorometric plate reader with temperature control

Protocol: Ethidium Bromide Accumulation and Efflux Assay

This protocol is adapted from established methods for monitoring bacterial efflux pump activity.[4][7]

Part 1: Preparation of Bacterial Cells

-

Inoculate the bacterial strain in the appropriate liquid medium and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.6-0.8).

-

Harvest the cells by centrifugation at 4000 x g for 10 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cells in PBS to an OD600 of 0.5. This will be your working cell suspension.

Part 2: Ethidium Bromide Loading (Accumulation)

-

To the working cell suspension, add EtBr to a final concentration of 1-2 µg/mL.

-

To a control aliquot, add a known efflux pump inhibitor (e.g., CCCP) to maximize EtBr accumulation.

-

Incubate the cell suspensions at 37°C for 30-60 minutes in the dark to allow for EtBr uptake. This step "loads" the cells with the fluorescent substrate.

Part 3: Efflux Assay

-

Centrifuge the EtBr-loaded cells at 4000 x g for 10 minutes and discard the supernatant.

-

Resuspend the cell pellet in an equal volume of fresh PBS containing glucose (0.4% v/v) to energize the cells and initiate efflux.

-

Aliquot 180 µL of the energized, EtBr-loaded cell suspension into the wells of a 96-well black, clear-bottom microplate.

-

Prepare serial dilutions of BRD-9327 in PBS. Add 20 µL of the BRD-9327 dilutions to the appropriate wells to achieve the desired final concentrations.

-

Include the following controls:

-

No Inhibitor Control: Add 20 µL of vehicle (e.g., DMSO in PBS) to measure maximum efflux.

-

Positive Control: Add 20 µL of the positive control inhibitor (e.g., CCCP) to measure minimum efflux (maximum accumulation).

-

-

Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence (Excitation: 530 nm, Emission: 585 nm) every 60 seconds for 30-60 minutes.

Data Analysis

-

Plot the fluorescence intensity over time for each concentration of BRD-9327 and the controls.

-

A decrease in fluorescence over time indicates active EtBr efflux.

-

The rate of efflux can be calculated from the initial slope of the fluorescence decay curve.

-

To determine the inhibitory effect of BRD-9327, compare the fluorescence levels at a specific time point (e.g., 30 minutes) for the treated wells to the no inhibitor and positive control wells.

-

Calculate the percentage of efflux inhibition for each BRD-9327 concentration relative to the controls.

-

Plot the percentage of inhibition against the log of the BRD-9327 concentration to determine the IC50 value (the concentration of inhibitor that causes 50% of the maximum inhibition).

Visualizations

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]

- 5. EtBr efflux assay [bio-protocol.org]

- 6. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Potency of BRD-9327 Against Mycobacterium tuberculosis

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-9327 has been identified as an inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] Understanding the potency of this compound, commonly expressed as the half-maximal inhibitory concentration (IC50), is a critical step in the evaluation of its potential as an anti-tubercular agent. EfpA is a crucial protein for Mtb survival, making it a promising target for novel drug development. BRD-9327 exhibits a distinct mechanism of action from other EfpA inhibitors, such as BRD-8000.3, by binding to the outer vestibule of the transporter.[1][2][3] While its activity against wild-type Mtb is modest, it demonstrates significantly greater potency against an EfpA hypomorph strain, highlighting its specific engagement with the target.[4]

This document provides detailed protocols for determining the IC50 of BRD-9327 against Mtb using the widely accepted Resazurin Microtiter Assay (REMA). Additionally, it outlines the known mechanism of action of BRD-9327 and presents the available quantitative data in a clear, tabular format.

Mechanism of Action of BRD-9327

BRD-9327 inhibits the function of EfpA, an essential efflux pump in Mtb.[1][2] Efflux pumps are membrane proteins that actively transport substrates, including antibiotics, out of the bacterial cell, thereby contributing to drug resistance. Unlike other inhibitors that may block the substrate binding site, BRD-9327 binds to the extracellular vestibule of EfpA.[1][2][3] This binding is thought to interfere with the conformational changes necessary for the transport cycle, effectively inhibiting the pump's function. This distinct binding mode suggests that BRD-9327 may not be susceptible to resistance mutations that affect the binding of other EfpA inhibitors.[1][2]

Quantitative Data Summary

The following table summarizes the reported IC50 values for BRD-9327 against different strains of mycobacteria.

| Compound | Mtb Strain | IC50 (μM) | Reference |

| BRD-9327 | Wild-Type | >50 | [4] |

| BRD-9327 | EfpA Hypomorph | 6.25 | [4] |

Experimental Protocols

Determining the IC50 of BRD-9327 using the Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) and IC50 of a compound against Mtb.[5][6][7] The assay relies on the reduction of the blue indicator dye, resazurin, to the pink and fluorescent resorufin by metabolically active cells. Inhibition of bacterial growth prevents this color change.

Materials and Reagents:

-

Mycobacterium tuberculosis H37Rv (or other strain of interest)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

-

BRD-9327 stock solution (e.g., 10 mM in DMSO)

-

Resazurin sodium salt solution (0.02% w/v in sterile distilled water, filter-sterilized)

-

Sterile 96-well flat-bottom microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Mtb Inoculum:

-

Culture Mtb H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

-

Adjust the turbidity of the bacterial culture with supplemented 7H9 broth to match a McFarland standard of 1.0.

-

Further dilute the adjusted culture 1:50 in supplemented 7H9 broth to obtain the final inoculum.

-

-

Preparation of Compound Dilutions:

-

Prepare a serial two-fold dilution of BRD-9327 in supplemented 7H9 broth in a separate 96-well plate or in tubes. The final concentration range should typically span from 100 µM to 0.1 µM.

-

Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 1% (v/v) to avoid solvent toxicity.

-

-

Assay Plate Setup:

-

Add 100 µL of supplemented 7H9 broth to all wells of a sterile 96-well plate.

-

Add 100 µL of the appropriate BRD-9327 dilution to the test wells.

-

Include a positive control (Mtb with no compound) and a negative control (broth only).

-

Add 100 µL of the prepared Mtb inoculum to all wells except the negative control wells.

-

-

Incubation:

-

Seal the plate with a gas-permeable membrane or in a secondary container and incubate at 37°C for 7 days.

-

-

Addition of Resazurin and Final Reading:

-

After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[6]

-

Re-incubate the plate at 37°C for 24 hours.

-

Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.[5]

-

Alternatively, measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[5]

-

To determine the IC50, plot the percentage of growth inhibition (calculated from fluorescence or absorbance readings relative to controls) against the log of the compound concentration.

-

Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

-

Visualizations

Caption: Workflow for determining the IC50 of BRD-9327 against Mtb.

Caption: Proposed mechanism of BRD-9327 action on the Mtb EfpA efflux pump.

References

- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. applications.emro.who.int [applications.emro.who.int]

Application Notes and Protocols for BRD-9327 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-9327 is a novel small molecule identified through a sophisticated high-throughput chemical-genetic screening platform. It functions as a specific inhibitor of the essential EfpA efflux pump in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document provides detailed application notes and protocols for the use of BRD-9327 in high-throughput screening (HTS) campaigns, particularly for the discovery of other EfpA inhibitors or compounds that synergize with its activity. The protocols outlined below are based on the methodologies that led to the discovery and characterization of BRD-9327.

Introduction

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutics with new mechanisms of action. Efflux pumps are a crucial component of bacterial drug resistance, actively transporting antibiotics out of the cell. EfpA is an essential efflux pump in Mtb, making it an attractive target for new anti-tubercular drugs.

BRD-9327 was discovered using a chemical-genetic screening approach called PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets). This method identifies compounds that are selectively lethal to Mtb strains with reduced expression of an essential gene (hypomorphs). BRD-9327 demonstrated weak activity against wild-type Mtb but potent inhibition of an EfpA hypomorph strain, highlighting its specific targeting of the EfpA efflux pump.[1]

These application notes provide protocols for a primary high-throughput screen analogous to the PROSPECT methodology and a secondary validation assay to confirm EfpA inhibition.

Data Presentation

Table 1: In Vitro Activity of BRD-9327 against M. tuberculosis

| Strain | Description | MIC (µM) |

| Wild-Type Mtb | Standard laboratory strain of Mycobacterium tuberculosis. | >50 |

| EfpA Hypomorph (Mtb efpAKD) | Mtb strain with reduced expression of the efpA gene. | 6.25 |

MIC (Minimum Inhibitory Concentration) values are indicative of the concentration of a compound required to inhibit the growth of the microorganism.[1]

Table 2: Synergistic Activity of BRD-9327 with BRD-8000.3

| Compound Combination | Interaction | Observation |

| BRD-9327 + BRD-8000.3 | Synergistic | The combination of these two EfpA inhibitors shows enhanced efficacy.[2] |

BRD-8000.3 is another EfpA inhibitor with a distinct binding site from BRD-9327.

Experimental Protocols

Primary High-Throughput Screen: Chemical-Genetic Interaction Screening (PROSPECT)

This protocol describes a high-throughput method to identify compounds that are selectively lethal to Mtb strains with reduced expression of a specific essential gene, in this case, efpA.

Principle: A pooled library of Mtb hypomorph strains, each with a unique DNA barcode, is treated with a compound library. The relative abundance of each barcoded strain is quantified by sequencing before and after treatment. A compound that inhibits the product of a specific gene will lead to a decrease in the abundance of the corresponding hypomorph strain.

Workflow Diagram:

Protocol:

-

Construction of the Mtb Hypomorph Library:

-

Generate a collection of Mtb strains where the expression of essential genes can be conditionally reduced. This can be achieved using techniques like CRISPR interference (CRISPRi) or by introducing degradation tags (e.g., DAS+4) to the C-terminus of the target proteins.

-

For each hypomorph, introduce a unique 20-nucleotide DNA barcode at a neutral genomic locus to allow for subsequent identification and quantification.

-

-

Pooling of the Hypomorph Library:

-

Culture each barcoded hypomorph strain individually to mid-log phase.

-

Normalize the cell density of each culture and then combine them in equal volumes to create a pooled library.

-

-

High-Throughput Screening:

-

Using a liquid handler, dispense the pooled Mtb hypomorph library into 384-well microplates.

-

Add the small molecule library to the plates, with each well receiving a unique compound at a final concentration typically in the low micromolar range (e.g., 5 µM). Include appropriate controls (e.g., DMSO as a negative control and a known antibiotic as a positive control).

-

Incubate the plates at 37°C for a duration that allows for sufficient bacterial growth and compound activity (e.g., 5-7 days).

-

-

Data Analysis:

-

After incubation, pool the cultures from each well.

-

Extract genomic DNA from the pooled cultures.

-

Amplify the DNA barcodes using PCR with primers that add sequencing adapters.

-

Perform high-throughput sequencing of the amplified barcodes.

-

For each compound, calculate a chemical-genetic interaction profile by comparing the barcode abundance in the treated sample to the untreated (DMSO) control. A significant decrease in the abundance of a specific barcode indicates a potential interaction between the compound and the corresponding hypomorph.

-

Secondary Assay: Ethidium Bromide Efflux Assay

This protocol is used to validate hits from the primary screen that are hypothesized to inhibit efflux pumps like EfpA.

Principle: Ethidium bromide (EtBr) is a fluorescent substrate of many efflux pumps. In the presence of an efflux pump inhibitor, EtBr will accumulate inside the bacterial cells, leading to an increase in fluorescence.

Workflow Diagram:

Protocol:

-

Bacterial Culture Preparation:

-

Grow M. tuberculosis H37Rv (or a suitable surrogate like M. smegmatis) in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to mid-log phase (OD600 of 0.6-0.8).

-

Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80, and resuspend in the same buffer to an OD600 of 0.4.

-

-

Efflux Inhibition Assay:

-

In a 96-well black, clear-bottom plate, add the bacterial suspension.

-

Add the test compound (e.g., BRD-9327) at various concentrations. Include a known efflux pump inhibitor (e.g., verapamil) as a positive control and DMSO as a negative control.

-

Add ethidium bromide to a final concentration of 1-2 µg/mL.

-

Place the plate in a fluorescence plate reader.

-

-

Fluorescence Measurement:

-

Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) every 1-2 minutes for a period of 60 minutes.

-

An increase in fluorescence in the presence of the test compound compared to the DMSO control indicates inhibition of EtBr efflux.[1]

-

Mechanism of Action of BRD-9327

BRD-9327 inhibits the EfpA efflux pump through a mechanism distinct from other known inhibitors like BRD-8000. While BRD-8000 binds within a transmembrane channel of EfpA, BRD-9327 binds to the outer vestibule of the pump. This binding is thought to allosterically inhibit the conformational changes necessary for the transport of substrates out of the cell.

Signaling Pathway Diagram:

Conclusion

BRD-9327 serves as a valuable tool for studying the function of the EfpA efflux pump in Mycobacterium tuberculosis. The high-throughput screening and validation protocols described here provide a framework for identifying and characterizing novel EfpA inhibitors. Such compounds, either alone or in combination with existing antibiotics, represent a promising strategy to combat drug-resistant tuberculosis. The distinct mechanism of action of BRD-9327 also makes it an excellent probe for exploring the allosteric regulation of bacterial efflux pumps.

References

Troubleshooting & Optimization

BRD-9327 Efflux Assay: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the BRD-9327 efflux assay. The information is designed to assist in optimizing experimental protocols and interpreting results effectively.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BRD-9327?

BRD-9327 is an inhibitor of the EfpA efflux pump, which is essential in organisms like Mycobacterium tuberculosis (Mtb).[1][2] It functions by binding to the outer vestibule of the EfpA transporter. This binding is thought to inhibit the dynamic conformational changes, known as the "alternate access" mechanism, that are necessary for the transporter to move substrates across the cell membrane.[1][3][4] Unlike some other inhibitors, BRD-9327 does not completely block the substrate pathway but rather interferes with the pump's functional cycle.[1][3][4]

Q2: What type of assay is used to measure the effect of BRD-9327?

The activity of BRD-9327 as an efflux pump inhibitor is typically assessed using a cell-based efflux assay. These assays monitor the accumulation or retention of a fluorescent dye substrate within cells. In the presence of an effective efflux pump inhibitor like BRD-9327, the cells will retain more of the fluorescent dye, resulting in a higher fluorescence signal compared to untreated cells.

Q3: Which fluorescent dyes are commonly used in efflux pump assays?

Several fluorescent dyes can be used, and the choice depends on the specific efflux pump and cell type. Commonly used dyes include:

-

Nile Red: A lipophilic dye that partitions into the cell membrane.[5][6]

-

Ethidium Bromide (EtBr): Intercalates with DNA and its fluorescence increases upon binding.[6][7]

-

Hoechst 33342: A nuclear stain that also exhibits enhanced fluorescence upon binding to DNA.[6]

The selection of the dye is critical and should be optimized for the specific experimental system.

Troubleshooting Guide

This guide addresses common issues encountered during BRD-9327 efflux assays.

Issue 1: High Background Fluorescence

Possible Causes & Solutions:

| Cause | Recommended Solution |

| Incomplete washing of extracellular dye | Increase the number and volume of wash steps after dye loading. Ensure complete removal of the supernatant after each wash. |

| Non-specific binding of the dye | Test different fluorescent dyes. Some dyes may exhibit less non-specific binding to cellular components or plasticware. Consider using black-walled, clear-bottom plates to reduce background from the plate itself.[8] |